molecular formula C15H12Cl3NO2S2 B2395177 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine CAS No. 497234-92-1

2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine

Cat. No.: B2395177
CAS No.: 497234-92-1
M. Wt: 408.74
InChI Key: IHLZHKLRUYJUHQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)thiazolidine
  • 3-(3,4-Dichlorophenyl)sulfonylthiazolidine
  • 2-(4-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine

Uniqueness

2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is unique due to the presence of both chlorophenyl and dichlorophenyl groups, which impart distinct chemical and biological properties

Biological Activity

2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a synthetic compound belonging to the thiazolidine class, characterized by its unique structure that includes a thiazolidine ring and chlorinated phenyl groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Chemical Formula : C15H12Cl3NO2S2
  • Molecular Weight : 408.70 g/mol
  • CAS Number : 497234-92-1

Synthesis

The synthesis involves the reaction of 2-chlorobenzaldehyde with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane or chloroform at room temperature to reflux conditions, yielding the thiazolidine compound after cyclization.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting essential metabolic processes.
  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Research Findings

Several studies have investigated the biological properties of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that compounds with similar thiazolidine structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
  • Cytotoxicity Assays :
    • In vitro assays revealed that related thiazolidine derivatives exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine was found to enhance this activity .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications in the phenyl rings significantly affect the biological activity. For instance, the introduction of additional electron-withdrawing groups increased anticancer potency .

Case Studies

A notable case study involved testing a series of thiazolidine derivatives for their anticancer effects. Among these, compounds similar to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
CytotoxicityIC50 values < 10 µg/mL against multiple cell lines
Structure Activity RelationshipEnhanced activity with electron-withdrawing groups

Properties

IUPAC Name

2-(2-chlorophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2S2/c16-12-4-2-1-3-11(12)15-19(7-8-22-15)23(20,21)10-5-6-13(17)14(18)9-10/h1-6,9,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLZHKLRUYJUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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